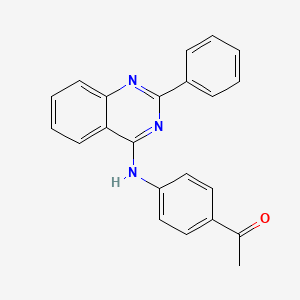

![molecular formula C15H15NO2 B5509490 2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

2-[(4-methylbenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylbenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Ortho-bromination and Synthesis of Substituted 2-bromobenzaldehydes

Substituted 2-bromobenzaldehydes are synthesized from benzaldehydes, including derivatives like 2-[(4-methylbenzyl)oxy]benzaldehyde oxime, through a sequence involving palladium-catalyzed ortho-bromination. This method highlights the importance of such derivatives in organic synthesis, providing pathways to substituted 2-bromobenzaldehydes with good yields (Dubost et al., 2011).

Atmospheric Reaction Products of Aromatic Hydrocarbons

Research on carbonyls in ambient air samples in Riverside, CA, demonstrates the transformation of benzaldehydes to oximes during atmospheric reactions. This study indicates the broader environmental relevance of compounds like this compound, showing how such transformations contribute to the presence of carbonyls and dicarbonyls in the atmosphere (Obermeyer et al., 2009).

Photocatalytic Oxidation on Titanium Dioxide

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methylbenzyl alcohol (a related compound to this compound), to their corresponding aldehydes under visible light irradiation on TiO2 photocatalysts, showcases the potential of these compounds in photocatalytic applications. This study provides insights into the mechanism and efficiency of photocatalytic reactions involving benzyl alcohol derivatives (Higashimoto et al., 2009).

Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides

The oxidation of methoxy substituted compounds, related to this compound, elucidates the reactivity of such compounds under different oxidation conditions. This research contributes to the understanding of oxidation mechanisms, especially distinguishing between single electron transfer and direct oxygen atom transfer reactions (Lai et al., 2002).

Benzylic Hydroxylation by Chloroperoxidase

Studies on chloroperoxidase-mediated oxidation of benzyl derivatives, including methoxy and ethyl anisoles, demonstrate enzyme-catalyzed transformations leading to benzyl alcohol and related compounds. This research provides insight into enzymatic reactions involving benzyl derivatives and their potential applications in biosynthesis and biocatalysis (Miller et al., 1995).

Properties

IUPAC Name |

(NE)-N-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12-6-8-13(9-7-12)11-18-15-5-3-2-4-14(15)10-16-17/h2-10,17H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSMCJICWAILQW-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)